molecular formula C9H12BrNO2S B1338821 tert-Butyl (2-bromothiophen-3-yl)carbamate CAS No. 21483-64-7

tert-Butyl (2-bromothiophen-3-yl)carbamate

Cat. No.: B1338821
CAS No.: 21483-64-7
M. Wt: 278.17 g/mol
InChI Key: UCPJQSLSJLTVND-UHFFFAOYSA-N
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Description

Tert-Butyl (2-bromothiophen-3-yl)carbamate is a compound that belongs to the class of organic compounds known as bromothiophenes. It is a colorless, crystalline solid that is soluble in water and other organic solvents. It is a versatile compound with a wide range of scientific applications in research and development. Its chemical and physical properties make it an ideal candidate for a variety of synthetic, analytical, and biological applications.

Scientific Research Applications

  • Interplay of Strong and Weak Hydrogen Bonds : Das et al. (2016) studied two carbamate derivatives, including tert-butyl (2-bromothiophen-3-yl)carbamate, focusing on the interplay of strong and weak hydrogen bonds in these compounds. This research highlights the molecular interactions and three-dimensional architecture formed by these bonds in crystal packing (Das et al., 2016).

  • Isomorphous Crystal Structures : Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including this compound. They noted an interesting simultaneous hydrogen and halogen bonding on the carbonyl group in these structures (Baillargeon et al., 2017).

  • Synthesis of β-Secretase Inhibitors : Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl carbamate derivatives, focusing on their potential as building blocks for novel protease inhibitors. These compounds could be useful in developing treatments for diseases like Alzheimer's (Ghosh et al., 2017).

  • Preparation and Diels‐Alder Reaction : Padwa et al. (2003) focused on the preparation of tert-butyl carbamate derivatives and their application in the Diels‐Alder reaction. This study contributes to the understanding of heterocycles and cycloaddition reactions in organic chemistry (Padwa et al., 2003).

  • Synthesis and Catalysis Studies : Other studies have also explored the synthesis and catalytic applications of tert-butyl carbamate derivatives, highlighting their potential in organic synthesis and the development of new pharmaceuticals. These include research by Storgaard and Ellman (2009), Tang et al. (2014), and Imamoto et al. (2016) (Storgaard and Ellman, 2009), (Tang et al., 2014), (Imamoto et al., 2016).

Mechanism of Action

Target of Action

It’s known that this compound can inhibit several cytochrome p450 enzymes, includingCYP1A2 , CYP2C19 , and CYP2C9 . These enzymes play a crucial role in the metabolism of various drugs and xenobiotics.

Mode of Action

Its inhibitory effect on cytochrome p450 enzymes suggests that it may interfere with the metabolic processes mediated by these enzymes, potentially altering the pharmacokinetics of other substances that are metabolized by the same enzymes .

Biochemical Pathways

Given its inhibitory effects on certain cytochrome p450 enzymes, it may impact the metabolic pathways involving these enzymes .

Pharmacokinetics

The pharmacokinetic properties of “tert-Butyl (2-bromothiophen-3-yl)carbamate” include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

Its inhibitory effects on certain cytochrome p450 enzymes suggest that it may alter the metabolism of other substances, potentially affecting their pharmacological effects .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . Additionally, its solubility in water, which can impact its bioavailability and distribution, may be influenced by the pH of the environment .

Properties

IUPAC Name

tert-butyl N-(2-bromothiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPJQSLSJLTVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524071
Record name tert-Butyl (2-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21483-64-7
Record name tert-Butyl (2-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tert-butyl thien-3-ylcarbamate (37 g, 0.19 mol) and N-bromosuccinimide (33 g, 0.19 mol) were combined in carbon tetrachloride (900 mL) and heated at reflux for 3 h. At this time, the mixture was cooled to 23° C. and filtered. The filtrate was washed with water (5×900 mL) to remove succinimide, dried (Na2SO4), and concentrated in vacuo to give the title compound (50 g, 96%, m.p. 68-70° C.) as a tan solid which was pure enough for further use.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

According to the method described in WO2005070916, A boiling solution of tert-Butyl-N-(thiophen-3-yl)carbamate (5.32 g, 26.70 mmol) in dichloromethane (260 ml) was treated portionwise with N-bromo-succinimide (4.73 g, 26.70 mmol) under vigorous stirring. After addition was complete, the heating bath temperature was raised to 65° C. and maintained for 20 minutes before allowing the reaction to cool to room temperature. The reaction mixture was washed with water, dried (MgSO4), filtered, and concentrated. Elution through a flash column (silica gel 60, 230-400 mesh, 4:1 hexanes:EtOAc) gave a clear oil which crystallized on standing (7.24 g, 97%).
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Add NBS (8.9 g, 0.05 mol) to a boiling solution of 3-thiophenyl-carbamic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (500 mL) in small portions and stir the mixture at 65° C. for 20 min. Cool down, remove solvent in vacuo and purify the crude material by flash chromatography (silica gel) eluting with hexanes/diethyl ether 19:1 to obtain 11.1 g (80%) as a white solid: 1H NMR (CDCl3) δ: 7.55 (br s, 1H), 7.24 (d, J=4.0 Hz, 1H), 6.56 (br s, 1H), 1.52 (s, 9H).
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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